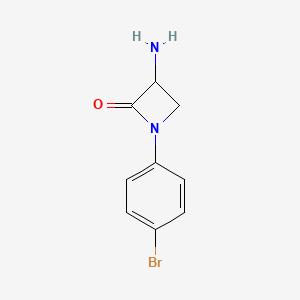
3-Amino-1-(4-bromophenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4-bromophenyl)azetidin-2-one is a nitrogen-containing heterocyclic compound. It is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound’s structure consists of an azetidinone ring substituted with an amino group and a bromophenyl group, contributing to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromophenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and azetidin-2-one.
Formation of Intermediate: The intermediate is formed through a condensation reaction between 4-bromobenzaldehyde and azetidin-2-one in the presence of a suitable catalyst.
Amination: The intermediate undergoes amination using ammonia or an amine source to introduce the amino group at the 3-position of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(4-bromophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduced forms, including primary or secondary amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
3-Amino-1-(4-bromophenyl)azetidin-2-one finds applications in multiple fields:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4-bromophenyl)azetidin-2-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s azetidinone ring and amino group enable it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-bromophenyl)azetidin-2-one: Similar structure but lacks the amino group at the 3-position.
3-Amino-4-(4-bromo-phenyl)-1-methyl-azetidin-2-one: Contains a methyl group at the 1-position, altering its reactivity and properties.
Uniqueness
3-Amino-1-(4-bromophenyl)azetidin-2-one is unique due to the presence of both the amino group and bromophenyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
3-amino-1-(4-bromophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13/h1-4,8H,5,11H2 |
Clé InChI |
BYRSAVKQQHFGCV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N1C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13222690.png)
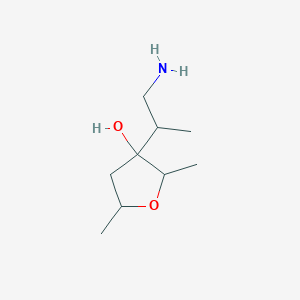

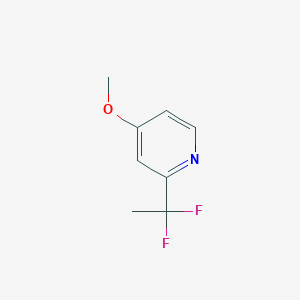
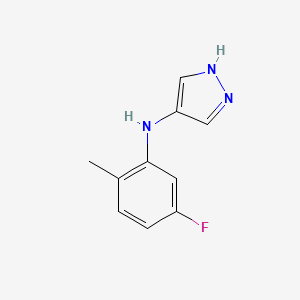
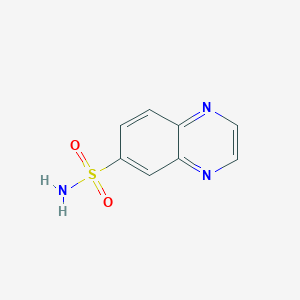

![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
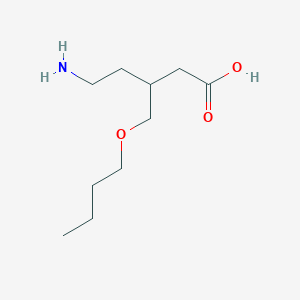
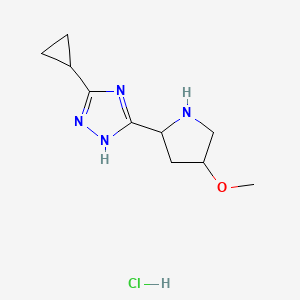
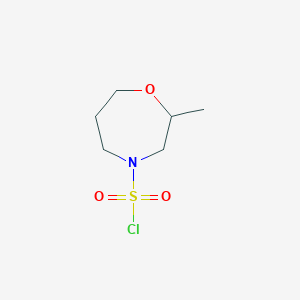

![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
